Argatroban is a synthetic derivative of L-arginine with antithrombotic activity. Argatroban is a univalent and direct inhibitor of fibrin-bound thrombin. This agent reversibly binds to the thrombin active site thereby preventing the thrombin-dependent reactions, which include conversion of fibrinogen to fibrin; the activation of factors V, VIII and XI; the activation of protein C; and platelet aggregation. Argatroban is highly selective for thrombin and is able to inhibit the action of both free and clot-associated thrombin. As a result, stabilization of blood clots and coagulation is inhibited.
Argatroban monohydrate
CAS No.: 141396-28-3
VCID: VC0002853
Molecular Formula: C23H38N6O6S
Molecular Weight: 526.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
Argatroban monohydrate is a pharmaceutical compound derived from the anticoagulant argatroban, which is a synthetic derivative of L-arginine. It is primarily used as a direct thrombin inhibitor, playing a crucial role in preventing thrombosis, particularly in patients with heparin-induced thrombocytopenia (HIT) . Mechanism of ActionArgatroban acts as a univalent and direct inhibitor of fibrin-bound thrombin, reversibly binding to the thrombin active site. This binding prevents thrombin-dependent reactions such as the conversion of fibrinogen to fibrin, activation of factors V, VIII, and XI, activation of protein C, and platelet aggregation. Its high selectivity for thrombin allows it to inhibit both free and clot-associated thrombin effectively . Clinical ApplicationsArgatroban is primarily used for the prophylaxis or treatment of thrombosis in patients with HIT. It is also recommended for use during percutaneous coronary interventions in individuals at risk of HIT . Additionally, argatroban has been explored for its potential benefits in acute ischemic stroke, showing promise in improving neurological outcomes .
Research Findings
Safety and Adverse Effects
|
||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 141396-28-3 | ||||||||||||||||||||
Product Name | Argatroban monohydrate | ||||||||||||||||||||
Molecular Formula | C23H38N6O6S | ||||||||||||||||||||
Molecular Weight | 526.7 g/mol | ||||||||||||||||||||
IUPAC Name | (2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate | ||||||||||||||||||||
Standard InChI | InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15-,17+,18-;/m1./s1 | ||||||||||||||||||||
Standard InChIKey | AIEZTKLTLCMZIA-VJCHTHLQSA-N | ||||||||||||||||||||
Isomeric SMILES | C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@@H](C3)C.O | ||||||||||||||||||||
SMILES | CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O | ||||||||||||||||||||
Canonical SMILES | CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O | ||||||||||||||||||||
Appearance | Solid powder | ||||||||||||||||||||
Colorform | Crystals from ethanol | ||||||||||||||||||||
Melting Point | 188-191 °C | ||||||||||||||||||||
Shelf Life | Stable under recommended storage conditions. /Argatroban monohydrate/ | ||||||||||||||||||||
Solubility | In water, 51.35 mg/L at 25 °C (est) | ||||||||||||||||||||
Synonyms | 4-methyl-1-(N(2)-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl)-2-piperidinecarboxylic acid Acova argatroban MCI 9038 MCI-9038 MD 805 MD-805 MD805 MMTQAP MPQA Novastan |
||||||||||||||||||||
Vapor Pressure | 1.37X10-17 mm Hg at 25 °C (est) | ||||||||||||||||||||
Reference | 1:Nihon Jinzo Gakkai Shi. 1984 Apr;26(4):463-73. [Antinephritic effect of MD-805 [(2R, 4R) -4-methyl-[N2-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl) -L-arginyl] -2-piperidine-carboxylic acid monohydrate], a new antithrombin agent, on crescentic-type anti-GMB nephritis in rats].Suzuki Y,Yamada H,Ito M, PMID: 6471586 | ||||||||||||||||||||
PubChem Compound | 53372724 | ||||||||||||||||||||
Last Modified | Sep 12 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume